Oxazapetine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazapetine is a seven-membered heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure It belongs to the class of oxazepines, which are known for their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazapetine typically involves multicomponent reactions (MCRs) and cyclocondensation reactions. One common method is the reaction of 2-aminophenols with substituted benzaldehydes under basic conditions, often facilitated by microwave irradiation to achieve high yields in a short reaction time . Another approach involves the use of copper catalysis for the one-pot synthesis of oxazepine derivatives .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as the Ugi four-component reaction followed by intramolecular O-arylation. This method allows for the efficient and high-yield production of oxazepine derivatives, making it suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Oxazapetine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form oxazepine N-oxides.
Reduction: Reduction of this compound can yield corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted oxazepine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Scientific Research Applications
Oxazapetine and its derivatives have been extensively studied for their wide range of biological and pharmacological activities. Some key applications include:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their role in enzyme inhibition and protein interactions.
Medicine: Exhibits antiepileptic, antifungal, anti-inflammatory, and antibacterial properties.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
Oxazapetine exerts its effects by interacting with specific molecular targets and pathways. It is known to potentiate the effect of gamma-aminobutyric acid (GABA) on GABA(A) receptors, which are the main inhibitory neurotransmitter receptors in the mammalian brain . This interaction leads to increased neuronal membrane permeability to chloride ions, resulting in hyperpolarization and stabilization of neuronal activity .
Comparison with Similar Compounds
Oxazapetine can be compared with other similar compounds such as:
Benzodiazepines: Like this compound, benzodiazepines also interact with GABA(A) receptors but differ in their chemical structure and pharmacokinetic properties.
Thiazepines: These compounds contain sulfur instead of oxygen in the ring structure and exhibit different biological activities.
Diazepines: Contain two nitrogen atoms in the ring and are known for their use as anxiolytics and anticonvulsants.
Properties
CAS No. |
71803-45-7 |
---|---|
Molecular Formula |
C17H15NO |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
6-prop-2-enyl-7H-benzo[d][2]benzazepin-5-one |
InChI |
InChI=1S/C17H15NO/c1-2-11-18-12-13-7-3-4-8-14(13)15-9-5-6-10-16(15)17(18)19/h2-10H,1,11-12H2 |
InChI Key |
CJYMMGASBJQWIX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1CC2=CC=CC=C2C3=CC=CC=C3C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.